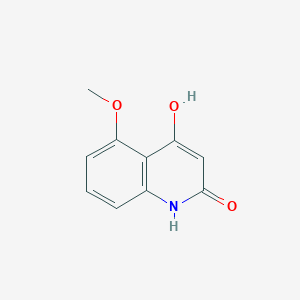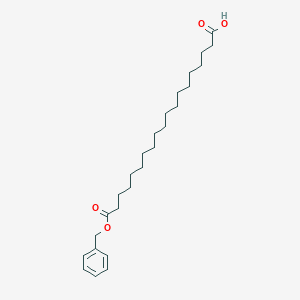
Methyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylate is an organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom This specific compound is characterized by the presence of a hydroxymethyl group and a carboxylate ester group attached to the thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thiosemicarbazide with methyl chloroformate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the thiadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality product.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol under suitable conditions.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Methyl 4-(carboxymethyl)-1,2,3-thiadiazole-5-carboxylate.
Reduction: Methyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-methanol.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of Methyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the hydroxymethyl and carboxylate groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
- Methyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxamide
- Methyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-sulfonate
- Methyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-phosphate
Comparison: Methyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and stability profiles, making it suitable for specific applications. For instance, the carboxylate ester group may enhance its solubility in organic solvents, while the hydroxymethyl group provides a site for further functionalization.
Propriétés
Formule moléculaire |
C5H6N2O3S |
|---|---|
Poids moléculaire |
174.18 g/mol |
Nom IUPAC |
methyl 4-(hydroxymethyl)thiadiazole-5-carboxylate |
InChI |
InChI=1S/C5H6N2O3S/c1-10-5(9)4-3(2-8)6-7-11-4/h8H,2H2,1H3 |
Clé InChI |
QJLFDFCSQUJYSH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(N=NS1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Chloro-4-iodoisothiazolo[5,4-c]pyridin-3(2H)-one](/img/structure/B13655428.png)
![(1S,2R,10S,11S,14R,15R,17S)-17-hydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-5-oxotetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-6-en-14-yl pentanoate](/img/structure/B13655432.png)


![4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid](/img/structure/B13655438.png)

![(R)-2,5-Diphenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13655451.png)



![6-[(2-Aminocyclohexyl)amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1,2-dihydropyrrolo[3,4-c]pyridin-3-one](/img/structure/B13655466.png)
